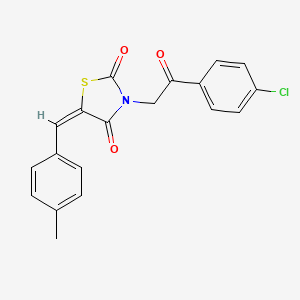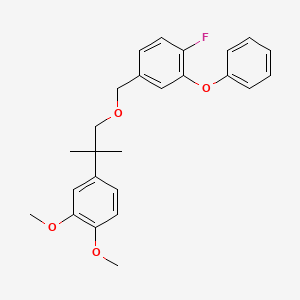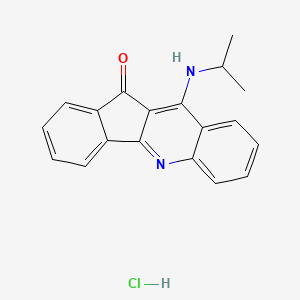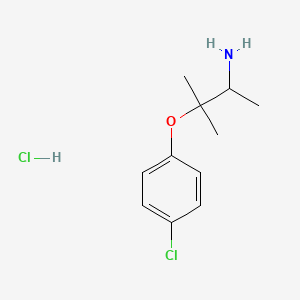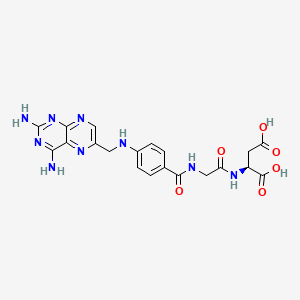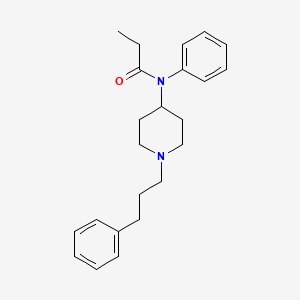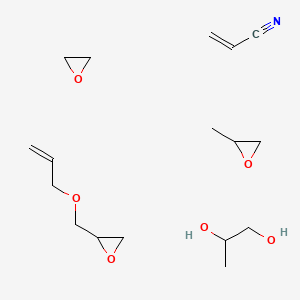
2-Methyloxirane;oxirane;propane-1,2-diol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, methyloxirane, oxirane, (2-propenyloxy)methyloxirane, 2-propenenitrile polymer is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the monomers 1,2-propanediol, methyloxirane, oxirane, (2-propenyloxy)methyloxirane, and 2-propenenitrile. It is known for its versatility and is used in industries ranging from pharmaceuticals to materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomeric components. The process typically starts with the preparation of the monomers:
1,2-Propanediol: This can be synthesized through the hydration of propylene oxide.
(2-Propenyloxy)methyloxirane: This is synthesized by the reaction of allyl alcohol with epichlorohydrin.
2-Propenenitrile:
The polymerization process involves the use of initiators such as peroxides or azo compounds under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the polymer. The polymer is then purified and processed into the desired form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or alkylated products.
Applications De Recherche Scientifique
The polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The polymer exerts its effects through various mechanisms depending on its application. In drug delivery, for example, it forms a hydrogel that encapsulates the drug and releases it in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and the controlled release of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol: Known for its use in drug delivery and biocompatibility.
Polypropylene glycol: Used in the production of polyurethanes and as a lubricant.
Polyvinyl alcohol: Employed in the production of films and coatings.
Uniqueness
The polymer’s uniqueness lies in its combination of monomers, which imparts specific properties such as flexibility, biocompatibility, and chemical reactivity. This makes it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
64611-78-5 |
|---|---|
Formule moléculaire |
C17H31NO6 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-methyloxirane;oxirane;propane-1,2-diol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C3H3N.C3H8O2.C3H6O.C2H4O/c1-2-3-7-4-6-5-8-6;1-2-3-4;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2,6H,1,3-5H2;2H,1H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
Clé InChI |
BXMWUHBKLLGVMO-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.CC(CO)O.C=CCOCC1CO1.C=CC#N.C1CO1 |
Numéros CAS associés |
64611-78-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


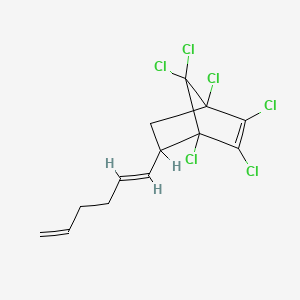

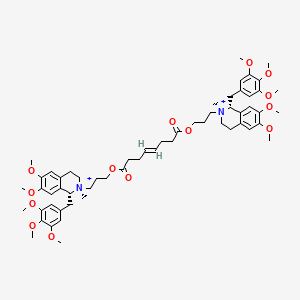
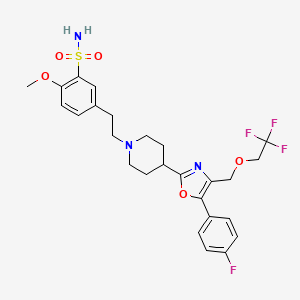
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
